molecular formula C20H34N2O2 B6140258 2-[4-(1-ethylpropyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol

2-[4-(1-ethylpropyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol

Numéro de catalogue B6140258
Poids moléculaire: 334.5 g/mol
Clé InChI: WFGJGKHMIHUCNJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[4-(1-ethylpropyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol, also known as GSK-3 inhibitor, is a molecule that has been extensively studied for its potential therapeutic applications. This molecule is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell cycle progression, and neuronal function.

Mécanisme D'action

2-[4-(1-ethylpropyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol inhibitor works by inhibiting the activity of this compound, a serine/threonine kinase that plays a crucial role in various cellular processes. This compound is involved in the regulation of glycogen synthesis, cell cycle progression, and neuronal function. This compound inhibitor binds to the ATP-binding site of this compound and prevents its phosphorylation, leading to the inhibition of its activity. This results in the regulation of various downstream signaling pathways, including the Wnt/β-catenin pathway, PI3K/Akt pathway, and NF-κB pathway.
Biochemical and Physiological Effects:
This compound inhibitor has several biochemical and physiological effects. Inhibition of this compound leads to the regulation of various downstream signaling pathways, including the Wnt/β-catenin pathway, PI3K/Akt pathway, and NF-κB pathway. The Wnt/β-catenin pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Inhibition of this compound leads to the activation of the Wnt/β-catenin pathway, leading to the regulation of these processes. The PI3K/Akt pathway is involved in the regulation of glucose metabolism and insulin sensitivity. Inhibition of this compound leads to the activation of the PI3K/Akt pathway, leading to the regulation of these processes. The NF-κB pathway is involved in the regulation of inflammation and immune response. Inhibition of this compound leads to the inhibition of the NF-κB pathway, leading to the regulation of these processes.

Avantages Et Limitations Des Expériences En Laboratoire

2-[4-(1-ethylpropyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol inhibitor has several advantages and limitations for lab experiments. The advantages include its potent inhibitory activity against this compound, its specificity for this compound, and its potential therapeutic applications in various diseases. The limitations include its potential off-target effects, its potential toxicity, and its limited bioavailability.

Orientations Futures

There are several future directions for the research on 2-[4-(1-ethylpropyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol inhibitor. These include the development of more potent and specific this compound inhibitors, the investigation of the potential therapeutic applications of this compound inhibitor in various diseases, the investigation of the potential side effects and toxicity of this compound inhibitor, and the investigation of the potential drug-drug interactions of this compound inhibitor. Additionally, the investigation of the potential combination therapy of this compound inhibitor with other therapeutic agents may provide new avenues for the treatment of various diseases.

Méthodes De Synthèse

The synthesis of 2-[4-(1-ethylpropyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol inhibitor involves several steps. The first step is the protection of the amino group of piperazine with a Boc (tert-butyloxycarbonyl) group. The second step involves the reaction of the protected piperazine with 4-methoxy-3-methylbenzyl chloride to form the corresponding benzyl derivative. The third step is the deprotection of the Boc group with trifluoroacetic acid. The fourth step involves the reaction of the benzyl derivative with 2-chloroethanol to form the final product, this compound inhibitor.

Applications De Recherche Scientifique

2-[4-(1-ethylpropyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, cancer, and neurological disorders. This compound plays a crucial role in the regulation of tau phosphorylation, a hallmark of Alzheimer's disease. Inhibition of this compound has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. This compound inhibitor has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In cancer, this compound plays a role in the regulation of cell proliferation and apoptosis. Inhibition of this compound has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. In neurological disorders, this compound plays a role in the regulation of neuronal function and synaptic plasticity. Inhibition of this compound has been shown to improve cognitive function and reduce neuronal damage in animal models of neurological disorders.

Propriétés

IUPAC Name

2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-pentan-3-ylpiperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O2/c1-5-18(6-2)22-11-10-21(19(15-22)9-12-23)14-17-7-8-20(24-4)16(3)13-17/h7-8,13,18-19,23H,5-6,9-12,14-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGJGKHMIHUCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCN(C(C1)CCO)CC2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.